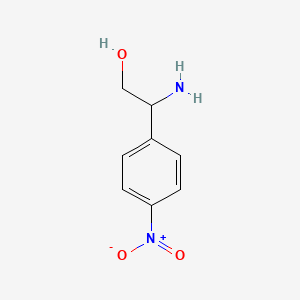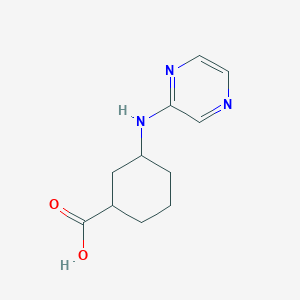
1-(3,5-Dimethylbenzoyl)piperidin-4-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dimethylbenzoyl)piperidin-4-aminehydrochloride is a chemical compound with the molecular formula C14H21ClN2O It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethylbenzoyl)piperidin-4-aminehydrochloride typically involves the reaction of 3,5-dimethylbenzoyl chloride with piperidin-4-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,5-Dimethylbenzoyl)piperidin-4-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted amines depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-(3,5-Dimethylbenzoyl)piperidin-4-aminehydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Dimethylbenzoyl)piperidin-4-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(3,5-Dimethylbenzoyl)piperidin-4-amine: The base compound without the hydrochloride salt.
Piperidine: The parent compound of the piperidine derivatives.
N-Methylpiperidin-4-amine: A similar compound with a methyl group on the nitrogen atom.
Uniqueness
1-(3,5-Dimethylbenzoyl)piperidin-4-aminehydrochloride is unique due to its specific substitution pattern on the benzoyl group and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to other piperidine derivatives.
Propiedades
Fórmula molecular |
C14H21ClN2O |
|---|---|
Peso molecular |
268.78 g/mol |
Nombre IUPAC |
(4-aminopiperidin-1-yl)-(3,5-dimethylphenyl)methanone;hydrochloride |
InChI |
InChI=1S/C14H20N2O.ClH/c1-10-7-11(2)9-12(8-10)14(17)16-5-3-13(15)4-6-16;/h7-9,13H,3-6,15H2,1-2H3;1H |
Clave InChI |
AHRLPNLNPDKBNC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)C(=O)N2CCC(CC2)N)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2,4-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B13552782.png)
![3-Amino-1-(benzo[b]thiophen-2-yl)propan-1-ol](/img/structure/B13552790.png)
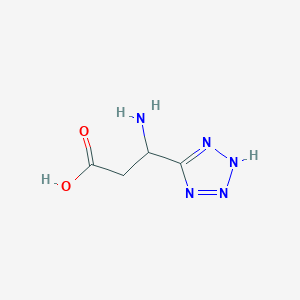

![3-{Octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}benzoic acid hydrochloride](/img/structure/B13552809.png)

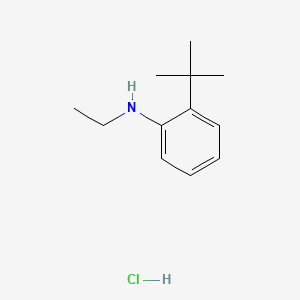


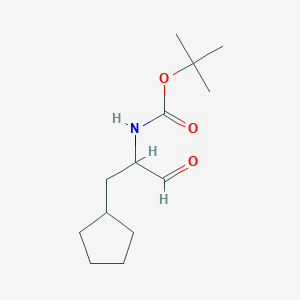
![3-[(4-Nitrophenyl)methyl]oxolane-2,5-dione](/img/structure/B13552837.png)
